2-(1,3-Dioxolan-2-yl)ethanol

Synthetic methodology Acetalization Process chemistry

2-(1,3-Dioxolan-2-yl)ethanol (CAS 5465-08-7), also designated 1,3-dioxolane-2-ethanol, is a bifunctional cyclic acetal alcohol with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol. The compound features a five-membered 1,3-dioxolane ring bearing a 2-hydroxyethyl substituent, endowing it with both a protected carbonyl functionality (acetal) and a free primary hydroxyl group amenable to further derivatization.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 5465-08-7
Cat. No. B3144211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxolan-2-yl)ethanol
CAS5465-08-7
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC1COC(O1)CCO
InChIInChI=1S/C5H10O3/c6-2-1-5-7-3-4-8-5/h5-6H,1-4H2
InChIKeyBEMQPBBHOUTOIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Dioxolan-2-yl)ethanol (CAS 5465-08-7): Technical Baseline and Procurement Context


2-(1,3-Dioxolan-2-yl)ethanol (CAS 5465-08-7), also designated 1,3-dioxolane-2-ethanol, is a bifunctional cyclic acetal alcohol with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol . The compound features a five-membered 1,3-dioxolane ring bearing a 2-hydroxyethyl substituent, endowing it with both a protected carbonyl functionality (acetal) and a free primary hydroxyl group amenable to further derivatization . Commercial availability typically exceeds 95% purity, with documented physical properties including a boiling point of 190.9°C at 760 mmHg, density of 1.115 g/cm³, refractive index of 1.44, and a predicted LogP of -0.5, indicating moderate hydrophilicity balanced with organic solvent compatibility . The compound functions as a versatile building block in organic synthesis, polymer chemistry, and pharmaceutical intermediate applications where orthogonal reactivity is required .

Why 2-(1,3-Dioxolan-2-yl)ethanol Cannot Be Indiscriminately Substituted with Other Cyclic Acetals


Cyclic acetals bearing a pendant hydroxyl group form a structurally diverse class where subtle variations in ring size, substitution pattern, and functional group placement produce materially divergent physicochemical and reactivity profiles. The five-membered 1,3-dioxolane core in 2-(1,3-dioxolan-2-yl)ethanol confers a distinct ring-strain and conformational landscape relative to six-membered 1,3-dioxane analogs, directly affecting thermodynamic parameters in solution-phase behavior [1]. Furthermore, alkyl substitution at the 2-position of the dioxolane ring alters quasi-chemical interaction parameters in binary mixtures, as established by DISQUAC group contribution modeling [1]. The hydroxyl group position and chain length (two-carbon ethyl linkage versus one-carbon methyl linkage) critically influence hydrogen-bonding capacity, polarity, and subsequent reactivity in polymerization or derivatization workflows. These non-trivial differences necessitate product-specific validation when selecting a cyclic acetal alcohol for applications where solubility, reactivity kinetics, or downstream functional group compatibility are rate-limiting factors [2].

Quantitative Evidence Guide: Differential Performance of 2-(1,3-Dioxolan-2-yl)ethanol


Ethanol-Assisted Synthesis Delivers Higher Yield and Reduced Reaction Duration

The synthesis of 1,3-dioxolanes via condensation of carbonyl compounds with vicinal diols is significantly accelerated and yields enhanced when ethanol is employed as a reaction medium. This ethanol-assisted protocol, which is directly applicable to the preparation of 2-(1,3-dioxolan-2-yl)ethanol and its derivatives, produces high yields and considerably shortens reaction times relative to conventional acid-catalyzed acetalization without ethanol [1]. Mechanistically, ethanol forms hemiacetal adducts with carbonyl substrates, generating active intermediates that facilitate faster and more complete condensation with the diol component [1].

Synthetic methodology Acetalization Process chemistry

Five-Membered Ring Confers Distinct Stability Profile Versus Six-Membered 1,3-Dioxane Analogs

1,3-Dioxolanes (five-membered cyclic acetals) and 1,3-dioxanes (six-membered cyclic acetals) exhibit differential stability profiles under acidic hydrolysis conditions. According to established protective group methodology, 1,3-dioxanes form more thermodynamically stable acetals than 1,3-dioxolanes, as noted by Greene and Wuts: '1,3-Diols give more stable compounds' [1]. This stability differential has practical consequences: 1,3-dioxolanes undergo acid-catalyzed hydrolysis more readily than their six-membered counterparts, enabling selective deprotection strategies in multi-step syntheses [1]. Standard deprotection for 1,3-dioxolanes is achieved via acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or aqueous acid [1].

Protecting group strategy Ring stability Orthogonal deprotection

2-Position Alkyl Substitution Modulates Thermodynamic Interaction Parameters

Thermodynamic analysis of binary mixtures containing 1,3-dioxolanes and n-alkanes reveals that alkyl substitution at the 2-position of the dioxolane ring produces a measurable decrease in quasi-chemical interaction parameters [1]. In the non-substituted cyclic molecules, the oxygen groups are sterically less hindered by adjacent alkyl radicals than in parent linear molecules, resulting in relatively large quasi-chemical parameters. Alkyl substitution at the 2-position attenuates these parameters [1]. For 2-(1,3-dioxolan-2-yl)ethanol, the 2-hydroxyethyl substituent introduces hydrogen-bonding capacity that further modifies the interaction landscape relative to unsubstituted 1,3-dioxolane.

Solution thermodynamics Solvent selection Formulation science

Predicted Physicochemical Profile: Boiling Point and LogP Differentiation from Substituted Analogs

2-(1,3-Dioxolan-2-yl)ethanol exhibits a boiling point of 190.9°C at 760 mmHg and a predicted LogP of -0.5 [1]. In contrast, the 2-pentyl-substituted analog (1,3-dioxolane-2-ethanol, 2-pentyl-; CAS 62054-00-6) exhibits a markedly lower boiling point of 96°C at reduced pressure (0.5 Torr) and a predicted density of 0.983 g/cm³ . The unsubstituted analog 2-ethyl-1,3-dioxolane-2-ethanol (CAS not specified) shows a boiling point range of 116-117°C and refractive index n20/D = 1.409 . These divergent physicochemical properties directly impact purification strategy (distillation conditions), solvent selection, and chromatographic behavior.

Physicochemical characterization Purification Solubility

Cyclic Acetal Scaffold Enables High-Efficiency Bio-Derived Aldehyde Conversion

The acetalization of 2,3-butanediol with bio-derived C4-8 aldehydes yields substituted 1,3-dioxolanes with excellent carbon yields (>93%) and atom economy (>89%) under solvent-free conditions [1]. This class-level demonstration establishes the 1,3-dioxolane core as a high-efficiency scaffold for converting bio-derived aldehydes into value-added cyclic acetals. While the study focuses on substituted 1,3-dioxolanes rather than 2-(1,3-dioxolan-2-yl)ethanol specifically, the underlying acetalization chemistry is directly transferable and underscores the synthetic accessibility advantages of the 1,3-dioxolane framework relative to alternative acetal-forming strategies [1]. The reported system also features phase separation of analytically pure product, eliminating elaborate purification processes and facilitating catalyst recycling [1].

Renewable chemistry Biofuels Green synthesis

Orthogonal Reactivity: Free Hydroxyl Group Enables Subsequent Derivatization

2-(1,3-Dioxolan-2-yl)ethanol possesses a free primary hydroxyl group pendant to the protected carbonyl functionality. This structural arrangement enables orthogonal reactivity: the hydroxyl group can undergo esterification, etherification, or serve as an initiation site for ring-opening polymerization, while the 1,3-dioxolane ring remains intact under basic or nucleophilic conditions [1]. According to Greene and Wuts, cyclic acetals offer stability against all types of nucleophiles and bases, whereas deprotection requires acid-catalyzed conditions [1]. In contrast, simpler cyclic acetals lacking the hydroxyl group (e.g., unsubstituted 1,3-dioxolane) cannot participate in the same breadth of downstream functionalization without prior ring-opening.

Building block Polymer precursor Functionalization

Validated Application Scenarios for 2-(1,3-Dioxolan-2-yl)ethanol (CAS 5465-08-7)


Selective Carbonyl Protection with Orthogonal Hydroxyl Handle

For multi-step organic syntheses requiring temporary protection of an aldehyde or ketone while preserving a free hydroxyl group for subsequent transformations, 2-(1,3-dioxolan-2-yl)ethanol provides the requisite orthogonal reactivity. The 1,3-dioxolane ring protects the carbonyl against nucleophiles and bases, while the pendant hydroxyl group remains available for esterification, etherification, or Mitsunobu chemistry [1]. The five-membered ring offers less hydrolytic stability than six-membered 1,3-dioxanes, enabling selective deprotection under milder acidic conditions when orthogonal deprotection of multiple acetals is required [1].

Bio-Derived Feedstock Valorization via High-Efficiency Acetalization

The 1,3-dioxolane scaffold, as exemplified by 2-(1,3-dioxolan-2-yl)ethanol, participates in acetalization reactions that achieve >93% carbon yield and >89% atom economy under solvent-free conditions [2]. This class-level performance positions the compound as a candidate building block for converting bio-derived aldehydes into value-added chemicals, renewable fuel additives, or specialty solvents. The ethanol-assisted synthetic methodology described by Vol'eva et al. further enhances process efficiency, reducing reaction duration and improving yield [3].

Polymer Precursor and Co-Monomer in Polyacetal Synthesis

1,3-Dioxolane derivatives serve as solvents and co-monomers in polyacetal production . The free hydroxyl group on 2-(1,3-dioxolan-2-yl)ethanol provides an initiation site for ring-opening polymerization or a functional handle for incorporation into copolymer backbones. Dioxolane-type building blocks and their hydrogenolysis products yield partially protected intermediates valuable for oligosaccharide syntheses and sugar transformations .

Pharmaceutical Intermediate with Defined Physicochemical Properties

The compound's predicted LogP of -0.5, boiling point of 190.9°C at 760 mmHg, and density of 1.115 g/cm³ define a specific physicochemical envelope suitable for pharmaceutical intermediate applications requiring moderate hydrophilicity and well-characterized purification behavior. These properties differentiate it from more lipophilic alkyl-substituted analogs (e.g., 2-pentyl derivative, density 0.983 g/cm³) , enabling rational selection based on partition coefficient and distillation requirements in process development.

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